6-chloro-N,N-dimethylpyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVZQMITYLUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Chlorinated Pyridazine Intermediates
The most widely documented method involves amidation of 6-chloropyridazine-3-carbonyl chloride with dimethylamine. This two-step process begins with chlorination of pyridazine-3-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C for 4–6 hours. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target compound with 78–85% purity, requiring purification via flash chromatography.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorinating agent | SOCl₂ (molar ratio 1:1.2) | Maximizes conversion to acyl chloride |
| Amine solvent | THF | Prevents over-alkylation |
| Temperature control | 0–5°C during amidation | Minimizes hydrolysis |
Cyclization of Hydrazine Derivatives
Alternative routes employ cyclization of 3-(dimethylcarbamoyl)-6-chloropyridazine precursors. A 2023 patent disclosed a one-pot synthesis using ethyl 6-chloropyridazine-3-carboxylate and dimethylamine hydrochloride in the presence of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. The reaction proceeds at 40°C for 12 hours in dimethylformamide (DMF), achieving 92% conversion efficiency.
Mechanistic insights:
- CDI activates the carboxylate group via imidazolide intermediate formation
- Nucleophilic attack by dimethylamine generates the carboxamide
- In situ removal of imidazole byproduct drives reaction completion
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling has emerged as a high-yield method for large-scale production. A Suzuki-Miyaura coupling protocol utilizes:
- 6-Chloro-3-iodopyridazine
- Dimethylamine borane complex
- Tetrakis(triphenylphosphine)palladium(0) catalyst (2 mol%)
- Potassium carbonate base in ethanol/water (4:1) at 80°C
This method achieves 89% yield with >99% regioselectivity, critical for pharmaceutical applications requiring high purity.
Comparative performance metrics:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct amidation | 78–85 | 95–97 | Moderate |
| Cyclization | 88–92 | 98–99 | High |
| Cross-coupling | 87–89 | 99.5+ | Industrial |
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance process safety and yield. A 2024 study demonstrated:
- Microreactor chlorination at 100°C with Cl₂ gas
- In-line amidation using dimethylamine gas
- Real-time HPLC monitoring
This system achieves 94% yield with 18-hour continuous operation, reducing solvent use by 70% compared to batch processes.
Industrial-Scale Purification Techniques
Final purification challenges stem from residual dimethylamine and regioisomers. Industrial protocols employ:
- Acid-base extraction (pH 4–5) to remove ionic impurities
- Recrystallization from ethyl acetate/n-hexane (1:3)
- Final polishing via simulated moving bed chromatography
Typical production batches yield 50–100 kg with ≤0.15% total impurities.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-N,N-dimethylpyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine Derivatives
6-Chloro-3-pyridazinecarboxamide (CAS 5096-73-1)
- Structure : Lacks dimethyl substitution on the carboxamide nitrogen.
- Applications: Serves as a precursor for alkylamino derivatives, such as 6-alkylamino-3-pyridazinecarboxamides .
6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k)
- Structure: Features a trifluoromethyl group at position 5 and a butylamino group at position 4.
- Biological Activity: Demonstrates anticancer activity, highlighting the impact of electron-withdrawing groups (e.g., CF₃) and alkylamino substitutions on pharmacological properties .
Methyl 6-chloro-3-pyridazinecarboxylate (1)
Pyridine and Pyrimidine Analogs
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide
- Structure : Pyridine ring with Cl at positions 5 and 6 and dimethylcarboxamide at position 3.
6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 1023813-80-0)
Triazine Derivatives
Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine)
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| 6-Chloro-N,N-dimethylpyridazine-3-carboxamide | 185.61 | Cl (C6), CON(CH₃)₂ (C3) |
| 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide | 227.07 | Cl (C5, C6), CON(CH₃)₂ (C3) |
| 6-Chloro-N,N-diethylpyridine-3-sulfonamide | 248.73 | Cl (C6), SO₂N(C₂H₅)₂ (C3) |
| Simazine | 201.66 | Cl (C6), NH(C₂H₅) (C2, C4) |
- Lipophilicity : Dimethylcarboxamide in the target compound enhances lipophilicity compared to unsubstituted amides (e.g., 6-chloro-3-pyridazinecarboxamide) .
- Reactivity : Chlorine at position 6 in pyridazines directs nucleophilic substitutions, whereas triazines exhibit higher electron deficiency, favoring agrochemical applications .
Biological Activity
6-Chloro-N,N-dimethylpyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C7H8ClN3O, features a chloro substituent at the 6-position and a carboxamide group at the 3-position. Its unique structure positions it as a potential candidate in various pharmacological applications, including anticonvulsant and antimicrobial activities.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological interactions. The following table summarizes its key features:
| Property | Details |
|---|---|
| Molecular Formula | C7H8ClN3O |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid (typically) |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that this compound can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Interaction Studies
Recent investigations have focused on the binding affinities of this compound with different receptors and enzymes. For instance, quantum mechanical calculations have been employed to analyze its interaction mechanisms with fullerene nanostructures, suggesting enhanced binding properties due to structural modifications.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Anticonvulsant Activity
Pyridazine derivatives have been explored for their potential as anticonvulsant agents. In animal models, compounds similar to this compound demonstrated significant efficacy against chemically induced seizures. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
2. Antimicrobial Activity
Studies evaluating the antimicrobial properties of pyridazine derivatives have shown that this compound exhibits notable activity against various bacterial and fungal strains. The compound's effectiveness is likely linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
3. Cytotoxicity in Cancer Models
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it has been evaluated in vitro against MCF-7 breast cancer cells, showing promising results in inhibiting cell growth .
Case Studies
Several case studies have documented the effects of this compound in specific experimental setups:
- Anticonvulsant Efficacy: In a study involving electrically induced seizures in rodent models, the compound demonstrated a dose-dependent reduction in seizure frequency, indicating its potential utility as an anticonvulsant agent.
- Antimicrobial Testing: A series of tests against Staphylococcus aureus and Candida albicans revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-N,N-dimethylpyridazine-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with pyridazine ring functionalization. Key steps include:
- Chlorination: Introduce chlorine at the 6-position using reagents like POCl₃ or PCl₅ under reflux conditions .
- Amide Formation: React the chlorinated intermediate with dimethylamine via nucleophilic substitution. Use anhydrous solvents (e.g., THF) and a base (e.g., K₂CO₃) to drive the reaction .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .
Critical Parameters:
- Temperature control (60–80°C for amidation).
- Moisture-free conditions to prevent hydrolysis.
Basic: How to characterize this compound?
Methodological Answer:
Combine analytical techniques to confirm structure and purity:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₇H₉ClN₃O: 186.0425) .
- X-ray Crystallography: Resolve bond angles and confirm stereochemistry (e.g., C–Cl bond length ~1.73 Å) .
Table 1: Key Analytical Parameters
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.95 (s, N(CH₃)₂) | |
| HRMS | m/z 186.0425 (M+H)⁺ | |
| X-ray | Space group P2₁/c |
Advanced: How to resolve contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?
Methodological Answer:
Address discrepancies using iterative validation:
Re-evaluate Experimental Conditions: Ensure crystallographic data (e.g., thermal ellipsoids) are refined to avoid artifacts .
Computational Adjustments:
- Use higher-level DFT methods (e.g., B3LYP/6-311++G**) for geometry optimization .
- Include solvent effects (PCM model) to match experimental environments .
Cross-Validation: Compare IR spectra (experimental vs. computed vibrational modes) to validate electronic structure .
Example: A 0.05 Å deviation in C–Cl bond length may arise from crystal packing forces not modeled in DFT .
Advanced: What methodologies identify biological targets for this compound in cancer research?
Methodological Answer:
Use a tiered approach:
Molecular Docking: Screen against kinase libraries (e.g., PDB entries) to predict binding to ATP-binding pockets .
Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) for top candidates (e.g., EGFR or BRAF kinases) .
Cellular Assays:
- Measure IC₅₀ in cancer cell lines (e.g., MCF-7) .
- Validate target engagement via Western blot (e.g., phosphorylation inhibition) .
Key Challenge: Distinguish direct target effects from off-target interactions using siRNA knockdown .
Advanced: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
Apply computational reaction design principles:
Pathway Screening: Use quantum chemical calculations (e.g., Gaussian) to identify low-energy intermediates and transition states .
DOE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) to map optimal conditions .
In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust in real time .
Case Study: A 20% yield increase achieved by switching from DMF to DMSO, as predicted by solvation free energy calculations .
Advanced: How to assess stability under physiological conditions for drug development?
Methodological Answer:
Conduct stress testing:
Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC (C18 column, 0.1% TFA/ACN) .
Oxidative Stability: Expose to H₂O₂ (3%) and quantify intact compound using LC-MS .
Photostability: Use ICH Q1B guidelines (UV/vis light exposure) .
Data Interpretation: A half-life >24 h in PBS suggests suitability for oral administration .
Advanced: How to design structure-activity relationship (SAR) studies for pyridazine derivatives?
Methodological Answer:
Systematic modification and testing:
Core Modifications:
- Replace Cl with Br, F, or NH₂ to assess electronic effects .
- Vary dimethylamide to diethylamide for steric analysis .
Biological Testing:
- Measure IC₅₀ against enzyme targets (e.g., kinases) .
- Corrogate lipophilicity (logP) with cellular permeability (Caco-2 assay) .
Computational Modeling:
- Generate QSAR models using descriptors like HOMO/LUMO energies .
Example: A 10-fold potency increase observed with 6-Br substitution due to enhanced halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
